

2-Isopropylphenol: A Comprehensive Technical Guide for Organic Synthesis Precursors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Isopropylphenol**

Cat. No.: **B7770328**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylphenol, a substituted phenolic compound, serves as a critical precursor in the landscape of organic synthesis. Its chemical structure, characterized by a hydroxyl group and an isopropyl substituent on the benzene ring, imparts unique reactivity, making it a valuable starting material for the synthesis of a diverse array of more complex molecules. This technical guide provides an in-depth exploration of **2-isopropylphenol**'s role in organic synthesis, with a particular focus on its application in the production of pharmaceuticals and other biologically active compounds. The guide details key synthetic transformations, presents quantitative data in a clear, tabular format, and provides explicit experimental protocols. Furthermore, it visualizes the logical and biological pathways associated with molecules derived from this versatile precursor.

Physicochemical and Spectroscopic Data of 2-Isopropylphenol

A thorough understanding of the physical and spectral properties of **2-isopropylphenol** is fundamental for its effective use in synthesis. The following tables summarize key data points.

Table 1: Physicochemical Properties of **2-Isopropylphenol**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₂ O	[1]
Molecular Weight	136.19 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Phenolic, medicinal, creosote	[1] [2]
Melting Point	14-16 °C	[3]
Boiling Point	212-214 °C	[3]
Density	1.012 g/mL at 25 °C	[4]
Refractive Index	1.526-1.530 at 20 °C	[1]
Flash Point	107 °C (224.6 °F)	[3]
Water Solubility	Insoluble	[1]
Solubility	Soluble in alcohol, toluene, and 10% sodium hydroxide solution	[1]

Table 2: Spectroscopic Data of **2-Isopropylphenol**

Spectroscopy	Key Peaks and Shifts	Reference
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.21 (d), 7.07 (t), 6.92 (t), 6.74 (d) (Aromatic-H); 4.76 (s, -OH); 3.21 (septet, -CH); 1.26 (d, -CH ₃)	[5]
¹³ C NMR (CDCl ₃)	δ 152.6, 134.7 (Substituted Ar- C); 126.7, 126.5, 121.1, 115.4 (Unsubstituted Ar-C); 26.9, 22.6 (Alkyl-C)	
IR (cm ⁻¹)	~3400 (O-H stretch); ~3050 (Aromatic C-H stretch); ~2960 (Aliphatic C-H stretch); ~1600, 1450 (C=C stretch)	[5]
Mass Spectrometry (EI-MS)	m/z 136 (M ⁺), 121 (M ⁺ - CH ₃)	[6]

Core Synthetic Applications of 2-Isopropylphenol

2-Isopropylphenol is a key intermediate in the synthesis of several commercially significant molecules. Its primary application lies in the production of the intravenous anesthetic agent, propofol. It also serves as a potential starting material for the synthesis of other phenolic compounds like thymol and carvacrol, although other routes are more common.

Synthesis of Propofol (2,6-Diisopropylphenol)

The most prominent application of **2-isopropylphenol** is its role as a direct precursor to propofol (2,6-diisopropylphenol), a widely used short-acting intravenous anesthetic.[7][8] The synthesis involves a Friedel-Crafts alkylation reaction to introduce a second isopropyl group onto the phenolic ring.

Experimental Protocol: Synthesis of Propofol from **2-Isopropylphenol**

This protocol is a generalized representation based on established Friedel-Crafts alkylation principles.

- Materials: **2-isopropylphenol**, propylene (or 2-propanol as a source of propylene in situ), an acid catalyst (e.g., a solid acid catalyst like H-beta or H-mordenite zeolite, or a Lewis acid), and a suitable solvent (e.g., toluene).[7][8]
- Procedure:
 - In a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet, charge **2-isopropylphenol** and the solvent.
 - Add the acid catalyst to the mixture.
 - Heat the reaction mixture to the desired temperature (e.g., vapor phase reactions over solid acids can range from 150-300 °C).[8]
 - Introduce propylene gas into the reaction mixture at a controlled rate and pressure. Alternatively, if using 2-propanol, it can be co-fed with the phenol over a solid acid catalyst. [8]
 - Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC), to determine the conversion of **2-isopropylphenol** and the selectivity for 2,6-diisopropylphenol.
 - Upon completion, cool the reaction mixture and separate the catalyst by filtration.
 - The crude product is then purified, typically by distillation under reduced pressure, to isolate pure 2,6-diisopropylphenol.

Table 3: Representative Reaction Conditions and Yields for Propofol Synthesis

Starting Material	Alkylation Agent	Catalyst	Temperature (°C)	Pressure	Yield/Selectivity	Reference
Phenol	Isopropyl Alcohol	H-beta zeolite	200-300	Atmospheric	94% phenol conversion, 56% DIPP selectivity	[8]
Phenol	Isopropyl Alcohol	H-mordenite	200-300	Atmospheric	68% phenol conversion, 43% DIPP selectivity	[8]
4-Hydroxybenzoic Acid	Isopropyl Alcohol	H ₂ SO ₄	55-60	Atmospheric	High yield (multi-step)	[9]
2-Isopropylphenol	Propylene	Aluminum phenolate	70-140	0.5-3.0 MPa	Not specified	CN102503 776A

Synthesis of Thymol and Carvacrol

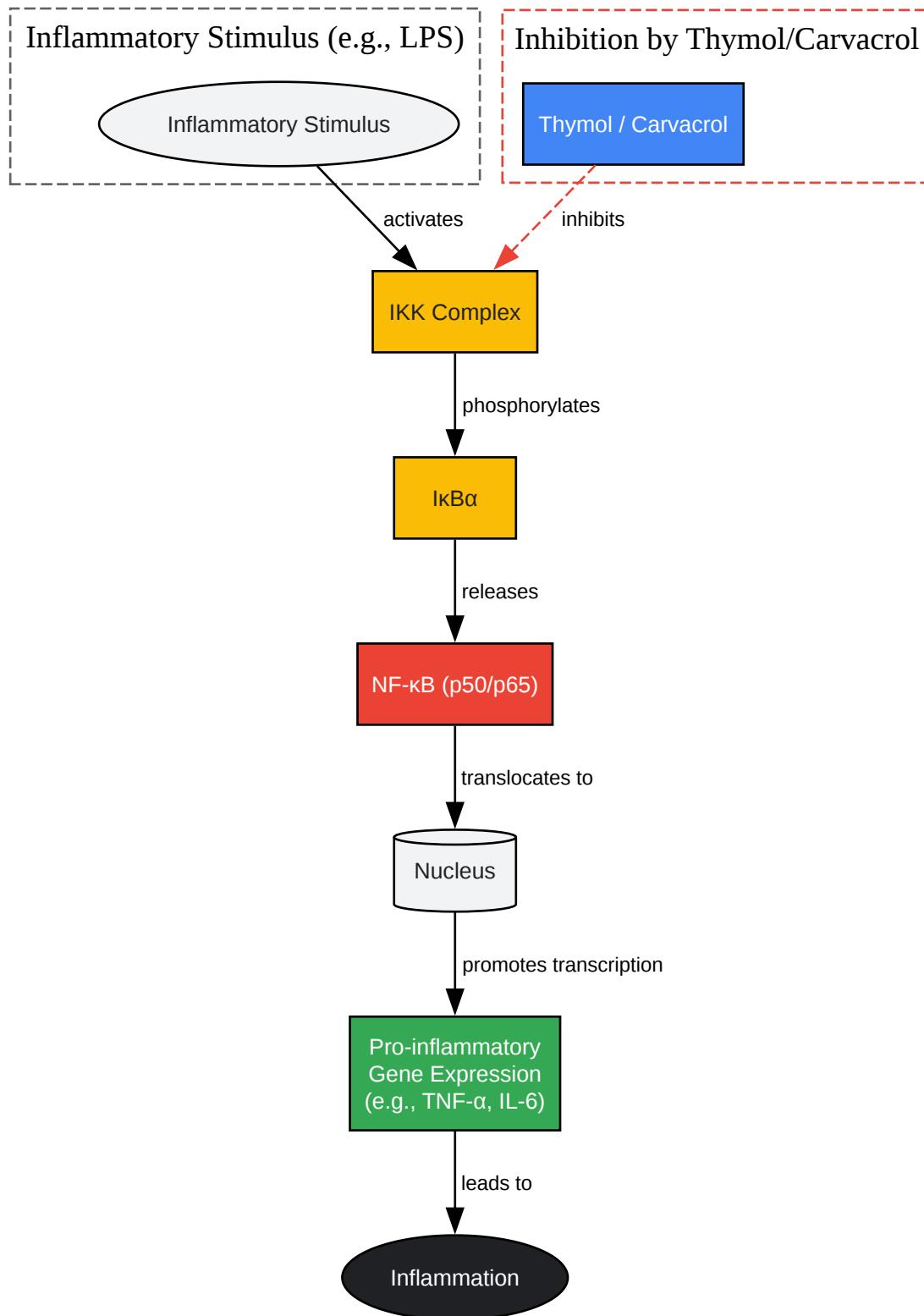
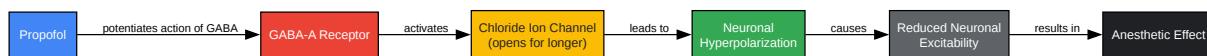
While the primary industrial synthesis of thymol and carvacrol often starts from m-cresol, **2-isopropylphenol** can be considered a structural isomer and a potential, though less direct, precursor.[10][11][12] The synthesis would require the introduction of a methyl group and potentially the rearrangement of the isopropyl group.

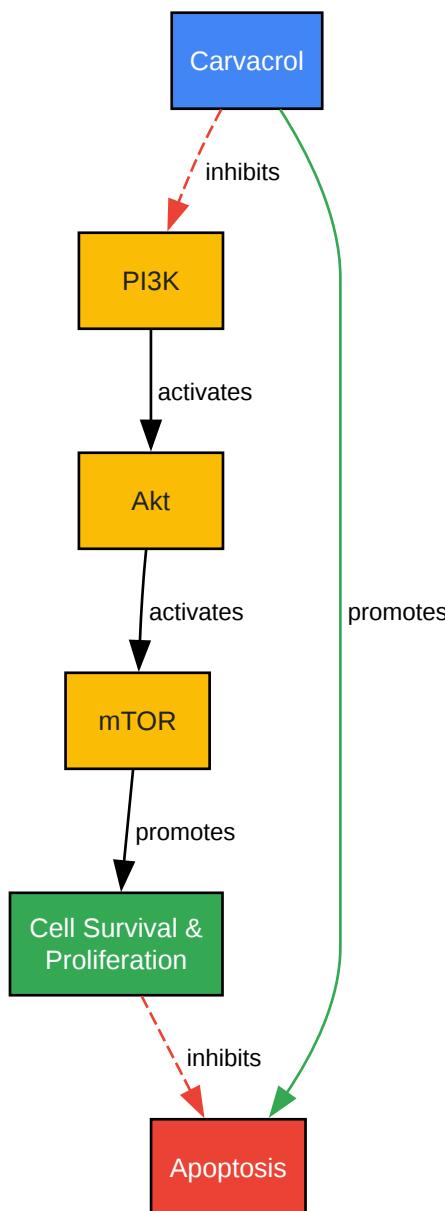
Conceptual Synthetic Pathway from **2-Isopropylphenol** to Thymol/Carvacrol

A plausible, though likely multi-step, synthetic route could involve:

- Ortho-lithiation/metalation of the phenol followed by reaction with a methylating agent (e.g., methyl iodide) to introduce the methyl group. The directing effect of the hydroxyl and isopropyl groups would influence the regioselectivity.

- Fries rearrangement of an O-acylated **2-isopropylphenol** followed by reduction and methylation steps.
- Isomerization reactions under acidic conditions, which could potentially rearrange the substitution pattern on the aromatic ring, although this is often difficult to control.



Due to the prevalence of the m-cresol route, detailed experimental protocols for the synthesis of thymol and carvacrol directly from **2-isopropylphenol** are not as readily available in the literature.


Biological Signaling Pathways of Derived Molecules

The molecules synthesized from **2-isopropylphenol**, particularly propofol, thymol, and carvacrol, exhibit significant biological activities by modulating specific cellular signaling pathways.

Propofol: Modulation of GABAergic Neurotransmission

Propofol's primary mechanism of action as an anesthetic is its positive modulation of the γ -aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[\[13\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Isopropylphenol, |CAS 88-69-7|Supplier [benchchem.com]

- 2. 2-Isopropylphenol CAS#: 88-69-7 [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Isopropylphenol | C9H12O | CID 6943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. datapdf.com [datapdf.com]
- 10. Thymol bioactivity: A review focusing on practical applications - Arabian Journal of Chemistry [arabjchem.org]
- 11. tanzj.net [tanzj.net]
- 12. Chemical synthesis process of carvacrol - Eureka | Patsnap [eureka.patsnap.com]
- 13. anesthesiologydfw.com [anesthesiologydfw.com]
- 14. What is the mechanism of Propofol? [synapse.patsnap.com]
- To cite this document: BenchChem. [2-Isopropylphenol: A Comprehensive Technical Guide for Organic Synthesis Precursors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7770328#2-isopropylphenol-as-a-precursor-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com